N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide
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Overview
Description
N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is a complex organic compound that features a naphthothiazole core linked to a phenylsulfonyl butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide typically involves multi-step organic reactions. One common approach is the formation of the naphthothiazole core through a double C–S bond formation via C–H bond functionalization. This method uses N-substituted arylamines and elemental sulfur under metal-free conditions . The phenylsulfonyl butanamide moiety can be introduced through a subsequent sulfonylation reaction, followed by amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the C–H bond functionalization step and large-scale sulfonylation and amidation processes.
Chemical Reactions Analysis
Types of Reactions
N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The naphthothiazole core can be oxidized under specific conditions.
Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthothiazole core.
Reduction: Phenylthiol derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide involves its interaction with specific molecular targets. The naphthothiazole core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The phenylsulfonyl group can interact with proteins, inhibiting their function through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-d]thiazol-2-amine: Shares the naphthothiazole core but lacks the phenylsulfonyl butanamide moiety.
Naphtho[2,1-d]oxazoles: Similar in structure but contains an oxazole ring instead of a thiazole ring.
Uniqueness
N-(naphtho[1,2-d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide is unique due to its combination of the naphthothiazole core and the phenylsulfonyl butanamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzo[e][1,3]benzothiazol-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)22-21-23-20-17-10-5-4-7-15(17)12-13-18(20)27-21/h1-5,7-10,12-13H,6,11,14H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRUTFDVSQXVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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